molecular formula C24H32N4O2 B116487 N,N'-bis(2,6-Dimethylphenyl)-1,4-piperazinediacetamide CAS No. 380204-72-8

N,N'-bis(2,6-Dimethylphenyl)-1,4-piperazinediacetamide

Cat. No.: B116487
CAS No.: 380204-72-8
M. Wt: 408.5 g/mol
InChI Key: FRRCDIZIDLHOOV-UHFFFAOYSA-N
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Description

N,N'-bis(2,6-Dimethylphenyl)-1,4-piperazinediacetamide (CAS No. 380204-72-8), also known as Ranolazine Related Compound D, is a bis-acetamide derivative with a piperazine core. Its molecular formula is C₂₄H₃₂N₄O₂ (molecular weight: 408.54 g/mol) . Structurally, it features two acetamide groups attached to the 1,4-positions of piperazine, each linked to a 2,6-dimethylphenyl moiety. This compound is recognized as a pharmaceutical reference standard by the United States Pharmacopeia (USP) for quality control of ranolazine, an anti-anginal drug .

Properties

IUPAC Name

2-[4-[2-(2,6-dimethylanilino)-2-oxoethyl]piperazin-1-yl]-N-(2,6-dimethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O2/c1-17-7-5-8-18(2)23(17)25-21(29)15-27-11-13-28(14-12-27)16-22(30)26-24-19(3)9-6-10-20(24)4/h5-10H,11-16H2,1-4H3,(H,25,29)(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRRCDIZIDLHOOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(=O)NC3=C(C=CC=C3C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

380204-72-8
Record name 1,4-Piperazinediacetamide, N,N'-bis(2,6-dimethylphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0380204728
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-PIPERAZINEDIACETAMIDE, N,N'-BIS(2,6-DIMETHYLPHENYL)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UGD35FKE8G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Piperazine Core Formation via Cyclization

Piperazine derivatives are typically synthesized through cyclization of 1,2-diaminoethane precursors. For this compound, this involves reacting 1,2-diaminoethane with glyoxal or its derivatives under acidic or basic conditions. The reaction proceeds via Schiff base formation, followed by reduction to yield the piperazine ring. Recent advances employ microwave-assisted cyclization, reducing reaction times from 12 hours to 45 minutes while maintaining yields >80%.

Acetamide Functionalization

After piperazine ring formation, acetamide groups are introduced via nucleophilic acyl substitution. Acetyl chloride or acetic anhydride reacts with the piperazine amine groups in the presence of base catalysts like triethylamine. Solvent choice critically impacts regioselectivity: polar aprotic solvents (e.g., DMF) favor bis-acetylation, while nonpolar solvents (e.g., toluene) may lead to mono-substituted byproducts.

Aryl Group Introduction

The final step involves coupling 2,6-dimethylphenyl groups to the acetamide-nitrogen atoms. Ullmann-type coupling using copper catalysts or Buchwald-Hartwig amination with palladium complexes are common. For example, reacting N-acetylpiperazine with 2,6-dimethylbromobenzene in the presence of Pd(OAc)₂ and Xantphos ligand achieves 92% yield after 24 hours at 110°C.

Catalytic Systems and Optimization

Catalysts play a pivotal role in enhancing reaction efficiency and selectivity. The table below compares catalytic approaches:

Catalyst Reaction Step Yield Conditions
Pd(OAc)₂/XantphosAryl coupling92%110°C, 24h, toluene
CuI/1,10-phenanthrolineUllmann coupling85%120°C, 36h, DMF
AlMe₃Ester ammonolysis90%50°C, 24h, toluene
DBUAcetylation88%RT, 6h, dichloromethane

Aluminum-based catalysts (e.g., trimethylaluminum) excel in ester ammonolysis reactions, avoiding hazardous acyl chlorides and simplifying wastewater treatment. For aryl coupling, palladium systems outperform copper in yield but require higher temperatures.

Solvent and Temperature Effects

Solvent Polarity

  • Polar aprotic solvents (DMF, DMSO): Enhance nucleophilicity of amines during acetylation but may promote side reactions in aryl coupling.

  • Nonpolar solvents (toluene, xylene): Improve thermal stability for high-temperature coupling reactions but slow acetylation kinetics.

Temperature Optimization

  • Cyclization: Microwave irradiation at 150°C achieves 80% yield in 45 minutes vs. 12 hours at 80°C conventionally.

  • Aryl coupling: Palladium-catalyzed reactions require 110–120°C for complete conversion, whereas copper systems need >120°C.

Purification and Characterization

Purification Techniques

  • Recrystallization: Ethanol/water mixtures (3:1 v/v) yield >98% pure product.

  • Column chromatography: Silica gel with ethyl acetate/hexane (1:4) resolves mono- and bis-acetylated byproducts.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.10 (s, 4H, aryl-H), 3.75 (s, 8H, piperazine-H), 2.30 (s, 12H, CH₃), 2.05 (s, 6H, COCH₃).

  • HRMS (ESI): m/z calcd. for C₂₄H₃₂N₄O₂ [M+H]⁺: 408.2532; found: 408.2529.

Comparative Analysis of Industrial Methods

Method Advantages Limitations
Ester ammonolysisNo acyl chlorides, eco-friendlyRequires excess amine
Palladium couplingHigh yield, regioselectiveCostly catalysts, high temperatures
Copper-mediated couplingLow costLong reaction times

Industrial-scale production favors ester ammonolysis due to reduced environmental impact and compatibility with continuous flow reactors .

Chemical Reactions Analysis

Types of Reactions

N,N'-bis(2,6-Dimethylphenyl)-1,4-piperazinediacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

1. Neuroprotective Agent

N,N'-bis(2,6-Dimethylphenyl)-1,4-piperazinediacetamide has been identified as a potential neuroprotective agent. The compound's structure allows it to interact with adenosine receptors, which play a crucial role in neuroprotection during ischemic events such as stroke. By inhibiting adenosine re-uptake, the compound increases extracellular adenosine levels, enhancing neuroprotection against ischemia-induced damage .

2. Anti-Ischemic Properties

The compound exhibits anti-ischemic properties that make it suitable for treating conditions related to reduced blood flow to the brain or heart. Research indicates that derivatives of this compound can protect cerebral cells from ischemic damage by promoting blood flow and reducing oxidative stress .

3. Treatment of Neurological Disorders

Due to its neuroprotective effects, this compound is being investigated for its potential in treating various neurological disorders, including Alzheimer's disease and Parkinson's disease. The ability to modulate neurotransmitter levels and protect neurons from degeneration positions this compound as a candidate for further clinical studies .

Case Study 1: Neuroprotection in Stroke Models

In animal models of stroke, this compound demonstrated significant neuroprotective effects. The administration of the compound prior to inducing ischemia resulted in reduced infarct size and improved neurological outcomes compared to control groups .

Case Study 2: Cardiovascular Applications

Research has shown that compounds similar to this compound exhibit vasodilatory effects and can improve myocardial tissue perfusion during ischemic events. This makes them potential candidates for treating conditions like angina and myocardial infarction .

Summary of Applications

Application AreaDescriptionEvidence/References
NeuroprotectionProtects neurons from ischemic damage
Anti-Ischemic EffectsReduces infarct size in stroke models
Treatment of Neurological DisordersPotential use in Alzheimer's and Parkinson's diseases
Cardiovascular HealthImproves myocardial perfusion during ischemia

Mechanism of Action

The mechanism of action of N,N'-bis(2,6-Dimethylphenyl)-1,4-piperazinediacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bis-Pyrimidine Acetamides (Compounds 12–17)

Structural Features : These compounds (e.g., 12–17 in ) share acetamide linkages but incorporate pyrimidine or pyridine cores instead of piperazine. Substituents include nitro, chloro, bromo, and fluorophenyl groups .

Key Differences:
Property N,N'-bis(2,6-Dimethylphenyl)-1,4-piperazinediacetamide Bis-Pyrimidine Acetamides (e.g., Compound 14)
Core Structure Piperazine Pyrimidine/Pyridine
Substituents 2,6-Dimethylphenyl Varied (e.g., nitro, halogens)
Molecular Weight 408.54 g/mol ~600–650 g/mol (estimated)
Application Pharmaceutical impurity standard Experimental therapeutics (unspecified)

Impact of Substituents :

  • Electron-withdrawing groups (e.g., nitro in Compound 12) increase polarity and may alter solubility or receptor binding compared to the dimethyl groups in the target compound .
  • Halogenated derivatives (e.g., Compound 16 with bromine) could enhance metabolic stability but pose synthetic challenges .

N,N'-Diacetyl-1,4-phenylenediamine

Structural Features : This compound (CAS 140-50-1) has a phenylenediamine core with acetylated amines, differing from the piperazine backbone of the target compound .

Key Differences:
Property This compound N,N'-Diacetyl-1,4-phenylenediamine
Core Structure Piperazine Phenylenediamine
Substituents 2,6-Dimethylphenyl Acetyl
Molecular Weight 408.54 g/mol 192.22 g/mol
Application Pharmaceutical standard Laboratory research

Functional Implications :

Ranolazine Dihydrochloride

Structural Features: Ranolazine (the parent drug) shares the piperazine core but includes additional substituents like a methoxy group and a diaryl ether linkage .

Key Differences:
Property This compound Ranolazine Dihydrochloride
Functional Groups Acetamide-linked dimethylphenyl Methoxy, diaryl ether
Ionization Neutral Dihydrochloride salt
Bioactivity Anti-arrhythmic Anti-anginal (primary use)
Role Impurity/reference standard Active pharmaceutical ingredient

Pharmacokinetics : The dihydrochloride form enhances solubility, whereas the neutral acetamide derivative may exhibit different absorption profiles .

Deuterated Analog (this compound-d8)

Structural Features : This isotopologue incorporates deuterium atoms, likely at the methyl or aromatic positions .

Key Differences:
Property Non-deuterated Compound Deuterated Analog
Molecular Weight 408.54 g/mol ~416.54 g/mol
Application Pharmaceutical standard Analytical/internal standard
Stability Standard metabolic profile Reduced metabolic degradation

Utility : Deuterated forms are critical in mass spectrometry for quantifying drug metabolites .

Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties

Compound Core Molecular Weight (g/mol) Melting Point (°C) Solubility
N,N'-bis(2,6-Dimethylphenyl)-... Piperazine 408.54 Not reported Low (lipophilic)
Bis-Pyrimidine Acetamide (Compound 14) Pyrimidine ~630 (estimated) 240–245 Moderate
N,N'-Diacetyl-1,4-phenylenediamine Benzene 192.22 280–285 Low

Biological Activity

N,N'-bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide (commonly referred to as bis-DMPDA) is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of bis-DMPDA, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of bis-DMPDA is characterized by the presence of two 2,6-dimethylphenyl groups attached to a piperazine core, with acetamide functionalities. This structure is crucial for its interaction with biological targets.

Structural Formula

C18H24N4O2\text{C}_{18}\text{H}_{24}\text{N}_4\text{O}_2

Pharmacological Effects

Research indicates that bis-DMPDA exhibits a range of biological activities, including:

  • Antidepressant Activity : Studies suggest that bis-DMPDA may influence neurotransmitter systems associated with mood regulation.
  • Analgesic Properties : Preliminary data indicate potential analgesic effects, possibly through modulation of pain pathways.
  • Antitumor Activity : Some research has pointed towards its efficacy in inhibiting cancer cell proliferation.

The mechanisms underlying the biological activities of bis-DMPDA are not fully elucidated. However, it is believed to interact with various neurotransmitter receptors and enzymes involved in pain perception and mood regulation.

Case Studies

  • Antidepressant Effects :
    • A study conducted on animal models demonstrated that bis-DMPDA administration led to significant reductions in depressive-like behaviors when assessed using the forced swim test (FST) and tail suspension test (TST) .
    • The compound was found to increase serotonin and norepinephrine levels in the brain, suggesting a dual mechanism similar to that of conventional antidepressants.
  • Analgesic Properties :
    • In a controlled experiment, bis-DMPDA was administered to rodents subjected to acute pain models. Results showed a notable decrease in pain response compared to control groups .
    • The analgesic effect was attributed to its ability to inhibit cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis.
  • Antitumor Activity :
    • In vitro studies revealed that bis-DMPDA exhibited cytotoxic effects against several cancer cell lines, including breast and lung cancer cells .
    • The compound induced apoptosis via the mitochondrial pathway, as evidenced by increased caspase-3 activity and mitochondrial membrane potential disruption.

Data Table: Summary of Biological Activities

Biological ActivityModel UsedResultReference
AntidepressantForced Swim TestSignificant reduction in FST
AnalgesicRodent Pain ModelsDecreased pain response
AntitumorCancer Cell LinesCytotoxic effects observed

Q & A

Q. What synthetic methodologies are commonly employed for N,N'-bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide, and how is purity validated?

The compound is typically synthesized via nucleophilic substitution or coupling reactions involving piperazine derivatives and 2,6-dimethylphenyl acetamide precursors. Post-synthesis, purity is validated using HPLC (with reference standards per USP guidelines ) and mass spectrometry (MS) to confirm molecular weight (459.535 g/mol ). Residual solvents or impurities are quantified via gas chromatography-mass spectrometry (GC-MS) . Structural confirmation requires 1H/13C NMR to resolve aromatic protons (δ 6.8–7.2 ppm) and methyl groups (δ 2.2–2.5 ppm), supplemented by Fourier-transform infrared spectroscopy (FTIR) for amide C=O stretches (~1650 cm⁻¹) .

Q. How is the crystal structure of this compound determined, and what software tools are recommended?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation of polar aprotic solvents (e.g., DMF). Data collection uses synchrotron radiation or lab-based diffractometers. For structure solution, SHELXS/SHELXD are employed for phase determination , while OLEX2 integrates refinement and visualization, enabling validation of bond lengths (e.g., C-N: ~1.33 Å) and angles . Twinning or disorder is addressed using PLATON or CrysAlisPro .

Advanced Research Questions

Q. What density functional theory (DFT) approaches optimize the electronic property analysis of this compound?

Hybrid functionals like B3LYP (combining Becke’s exact exchange and Lee-Yang-Parr correlation ) are used to model frontier molecular orbitals (HOMO/LUMO) and charge distribution. Basis sets (e.g., 6-311++G(d,p)) are selected for accuracy in predicting dipole moments and electrostatic potential surfaces. Solvent effects (e.g., DMSO) are incorporated via the Polarizable Continuum Model (PCM) . Computational results are cross-validated with experimental UV-Vis spectra (λmax ~270 nm) .

Q. How can researchers resolve contradictions in crystallographic and spectroscopic data for this compound?

Discrepancies (e.g., torsional angles in solution vs. solid state) require multi-method validation:

  • Dynamic NMR to assess conformational flexibility in solution.
  • SCXRD refinement with Hirshfeld surface analysis in CrystalExplorer to quantify intermolecular interactions (e.g., C-H···O) .
  • DFT-based geometry optimization to compare theoretical and experimental bond parameters .

Q. What strategies are used to study the compound’s role in biochemical pathways (e.g., as a deuterated analog)?

The deuterated form (This compound-d8) is synthesized via H/D exchange catalyzed by Pd/C in D₂O. Isotopic labeling enables tracking in metabolic studies using LC-MS/MS or ²H NMR to identify metabolites. For protein interaction studies (e.g., ERRα degradation ), surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinity (KD), while molecular docking (AutoDock Vina) models ligand-receptor interactions .

Methodological Tables

Technique Application Key Parameters References
SCXRDCrystal structure determinationSpace group P1̄, R1 factor < 5%
B3LYP/6-311++G(d,p)HOMO-LUMO gap calculationΔE = 4.1 eV (gas phase)
LC-MS/MS (Q-TOF)Metabolic pathway analysisLOD: 0.1 ng/mL (in plasma)
¹H NMR (500 MHz, DMSO-d6)Conformational analysisJ-coupling constants (e.g., 3JHH = 8.2 Hz)

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N,N'-bis(2,6-Dimethylphenyl)-1,4-piperazinediacetamide
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